molecular formula C14H15BrN2O3 B2396864 2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide CAS No. 1797893-30-1

2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide

Cat. No. B2396864
CAS RN: 1797893-30-1
M. Wt: 339.189
InChI Key: CSTPSBAPGUJQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promise as a potential inhibitor of certain enzymes that are involved in the development of cancer and other diseases. In materials science, it has been studied for its potential use in the synthesis of new materials with unique properties. In environmental science, it has been studied for its potential use in the removal of pollutants from water and soil.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide involves the inhibition of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have potential therapeutic effects in various diseases such as cancer and neurological disorders. CAs are enzymes that catalyze the conversion of carbon dioxide to bicarbonate, and their inhibition has been shown to have potential applications in the treatment of glaucoma and other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as HDACs and CAs. In vivo studies have shown that this compound can have potential therapeutic effects in various diseases such as cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide in lab experiments is its potential as a selective inhibitor of certain enzymes such as HDACs and CAs. This compound has also shown promise as a potential therapeutic agent in various diseases. One of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide. One direction is the further exploration of its potential as a therapeutic agent in various diseases such as cancer and neurological disorders. Another direction is the development of new materials with unique properties using this compound. Additionally, the potential use of this compound in environmental science for the removal of pollutants from water and soil could also be explored.

Synthesis Methods

The synthesis of 2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide involves the reaction of 2-bromoanisole with 4-cyanooxan-4-ylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

properties

IUPAC Name

2-(2-bromophenoxy)-N-(4-cyanooxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c15-11-3-1-2-4-12(11)20-9-13(18)17-14(10-16)5-7-19-8-6-14/h1-4H,5-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTPSBAPGUJQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)COC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.